ETHYL 1-(2-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Overview
Description
Ethyl 1-(2-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, a thienyl group, and a quinoline core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and ethyl acetoacetate. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the quinoline core through condensation of aniline derivatives with ethyl acetoacetate.
Nitration: Introduction of the nitro group into the aromatic ring.
Fluorination: Incorporation of the fluorine atom into the phenyl ring.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 1-(2-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-(2-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface receptors.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Ethyl 1-(2-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.
The uniqueness of ETHYL 1-(2-FLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 1-(2-fluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O6S/c1-2-37-28(34)26-19(23-11-6-12-38-23)14-22-25(27(26)33)18(16-7-5-8-17(13-16)31(35)36)15-24(32)30(22)21-10-4-3-9-20(21)29/h3-13,18-19,26H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWYUOCVJHAAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=CC=C3F)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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